5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4/c11-7-1-6(10(12,13)14)4-16-8(7)5-2-17-9(15)18-3-5/h1-4H,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONSTICETYKNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CN=C(N=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(trifluoromethyl)pyridine and 2-aminopyrimidine.
Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
Coupling Reaction: The key step involves the coupling of the pyridine and pyrimidine rings through a nucleophilic substitution reaction, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridinyl-pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation and survival.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against cancer cells . The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis.
Antiviral Properties
The compound has also shown promise as an antiviral agent. Its structure allows it to interfere with viral replication mechanisms.
Case Study:
A recent investigation into its antiviral efficacy against influenza viruses demonstrated that it significantly reduced viral titers in vitro . The study suggested that the compound inhibits viral polymerase activity, making it a candidate for further development as an antiviral drug.
Organic Electronics
In material science, this compound has been explored for its potential use in organic electronic devices due to its favorable electronic properties.
Application:
The compound has been incorporated into organic field-effect transistors (OFETs), where it exhibited good charge transport characteristics. This property is attributed to the presence of fluorinated groups, which enhance electron mobility .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine/Pyrimidine Family
Compound A : 2-(Trifluoromethyl)pyrimidin-5-amine
- CAS : 73418-87-8
- Formula : C₅H₄F₃N₃
- Key Features :
- A pyrimidine ring with a -CF₃ group at position 2 and an amine (-NH₂) at position 3.
- Lacks the chloro-substituted pyridine ring present in the target compound.
- Applications : Used in pharmaceutical research for its electron-withdrawing -CF₃ group, which stabilizes charge interactions in enzyme inhibition .
Compound B : 6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine
- CAS : 112110-07-3
- Formula : C₆H₅ClF₃N₃
- Key Features :
- Pyridine ring with -Cl at position 6, -CF₃ at position 5, and two amine groups at positions 2 and 3.
- Additional amine groups increase polarity compared to the target compound.
- Applications : Explored in agrochemicals for enhanced water solubility and bioactivity .
Compound C : 4-Chloro-5-fluoropyrimidin-2-amine
Comparative Analysis
Table 1: Structural and Functional Comparison
Physical Properties :
Research Findings and Implications
Biological Activity
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C8H4ClF3N2
- Molecular Weight : 220.58 g/mol
- CAS Number : 157764-10-8
The biological activity of this compound primarily revolves around its interaction with various molecular targets, particularly in the context of kinase inhibition and cellular signaling pathways.
- Kinase Inhibition : Studies have shown that compounds containing trifluoromethyl groups, similar to this compound, often exhibit potent inhibition of specific kinases. For instance, the presence of trifluoromethyl enhances binding affinity and selectivity towards targets such as PI5P4Kγ and other protein kinases, which are crucial in regulating cell proliferation and survival .
- Cellular Signaling : This compound may also influence cellular signaling pathways by modulating calcium release and activating various protein kinases. These actions can lead to apoptosis in cancer cells or modulation of immune responses .
Pharmacological Activity
The pharmacological profile of this compound indicates potential applications in treating various diseases:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its effects on specific kinases involved in tumor growth . For example, it has been reported to induce apoptosis in BCR-ABL-expressing cells by blocking cell cycle progression .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may penetrate the blood-brain barrier and exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Inhibition of BCR-ABL Kinase : In a study evaluating various kinase inhibitors, compounds structurally related to this compound demonstrated IC50 values in the low nanomolar range against BCR-ABL, indicating strong inhibitory effects .
- Selectivity Profiles : Another investigation assessed the selectivity of similar compounds against a panel of protein kinases. The results indicated that certain derivatives exhibited significant selectivity for their target kinases while sparing others, which is critical for reducing off-target effects in therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H4ClF3N2 |
| Molecular Weight | 220.58 g/mol |
| CAS Number | 157764-10-8 |
| Anticancer IC50 (BCR-ABL) | Low nM |
| Neuroprotective Potential | Yes |
Q & A
Q. What are the established synthetic routes for 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine?
The compound is typically synthesized via palladium-catalyzed cross-coupling or amination reactions. Key steps include:
- Chloride displacement : The chloro group at the pyridine ring undergoes substitution with amines under conditions using sodium tert-butoxide as a base and dioxane as a solvent .
- Intermediate formation : Precursors like 3-chloro-5-(trifluoromethyl)pyridine are functionalized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce the pyrimidin-2-amine moiety .
- Optimization : Reaction yields (60–85%) depend on catalyst selection (e.g., Pd(OAc)₂ with Xantphos) and temperature control (80–110°C) .
Q. How is the compound characterized to confirm its structural integrity?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to verify amine and trifluoromethyl groups; mass spectrometry (ESI-MS) for molecular ion confirmation .
- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) and disorder in trifluoromethyl groups, as observed in crystallographic studies .
- Elemental analysis : Validates purity (>97%) and stoichiometry .
Q. What are the known biological or chemical applications of this compound?
- Fungicide intermediate : Used in synthesizing fluazinam derivatives for agricultural applications .
- Medicinal chemistry : The trifluoromethyl group enhances bioavailability, making it a candidate for kinase inhibitors or CNS-targeting agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in its synthesis?
- Catalyst screening : Test Pd catalysts (e.g., Pd₂(dba)₃) with varying ligands (e.g., BINAP) to reduce side reactions .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus dioxane to assess reaction rates .
- Computational modeling : Use density functional theory (DFT) to predict transition states and optimize substituent electronic effects .
Q. How do intramolecular interactions (e.g., N–H⋯Cl) influence the compound’s stability and reactivity?
- Crystal packing analysis : X-ray data reveals N–H⋯Cl hydrogen bonds that stabilize the solid-state structure, potentially reducing degradation under thermal stress .
- Reactivity implications : The chloro group’s electron-withdrawing effect may direct electrophilic substitution to the pyrimidine ring, affecting downstream derivatization .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assays (e.g., IC₅₀ values) under standardized conditions (pH, cell lines) to identify confounding variables .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributions to bioactivity .
Q. How can computational methods accelerate the design of derivatives with enhanced properties?
- Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states to prioritize synthetic routes .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to predict binding affinities before synthesis .
Methodological Considerations
Q. What analytical challenges arise due to the trifluoromethyl group’s disorder in crystallographic studies?
- Disorder modeling : Refine X-ray data with split-site occupancy (e.g., 68.3:31.7 ratio for CF₃ groups) to accurately resolve electron density maps .
Q. How do steric and electronic effects of the chloro and trifluoromethyl groups influence regioselectivity in derivatization?
- Electronic profiling : Hammett constants (σₚ for CF₃ = 0.54) predict meta/para-directing effects during electrophilic substitution .
- Steric maps : Molecular dynamics simulations quantify spatial hindrance to guide functionalization at accessible positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
